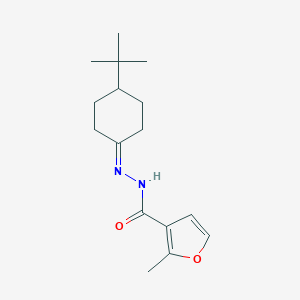![molecular formula C18H16Br2N2O4 B451070 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID](/img/structure/B451070.png)
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes allyloxy, dibromo, methoxy, and hydrazino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the bromination of a methoxy-substituted phenyl ring, followed by the introduction of an allyloxy group. The subsequent steps involve the formation of a hydrazone linkage and the final attachment of the benzoic acid moiety. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions, where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or microbial infections.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
Mechanism of Action
The mechanism of action of 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazino-substituted benzoic acids and dibromo-substituted phenyl derivatives. Examples include:
- 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID analogs with different substituents on the phenyl ring.
- Dibromo-substituted phenyl compounds with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and efficacy.
Properties
Molecular Formula |
C18H16Br2N2O4 |
|---|---|
Molecular Weight |
484.1g/mol |
IUPAC Name |
3-[(2Z)-2-[(2,3-dibromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C18H16Br2N2O4/c1-3-7-26-17-14(25-2)9-12(15(19)16(17)20)10-21-22-13-6-4-5-11(8-13)18(23)24/h3-6,8-10,22H,1,7H2,2H3,(H,23,24)/b21-10- |
InChI Key |
GCYQPDDPCSUMOY-FBHDLOMBSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B450987.png)
![4-(4-Chlorophenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxamide](/img/structure/B450988.png)
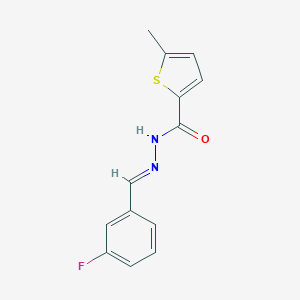
![Methyl 4-ethyl-5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450990.png)
![5-bromo-N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B450992.png)
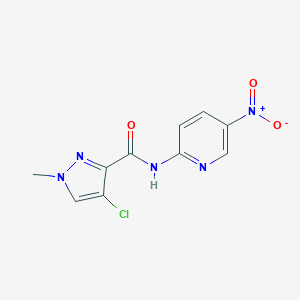
![5-bromo-N'-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-2-furohydrazide](/img/structure/B450997.png)
![Methyl 2-[(2,4-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B450998.png)
![Methyl 5-(anilinocarbonyl)-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B450999.png)
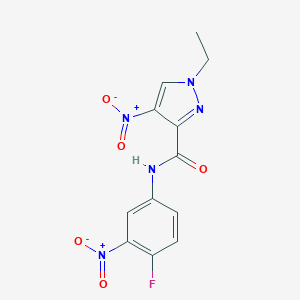
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451003.png)
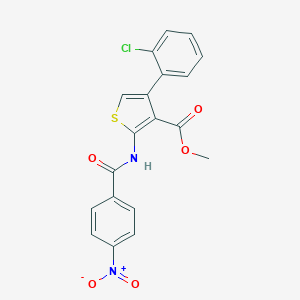
![N'-[2-(4-ethylphenoxy)propanoyl]-4-methyl-3-nitrobenzohydrazide](/img/structure/B451010.png)
